1,2-Dichlorononane
Description
1,2-Dichlorononane (CAS: 56375-96-3) is a chlorinated alkane with the molecular formula C₉H₁₈Cl₂ and a molecular weight of 197.15 g/mol. It consists of a nine-carbon chain with two chlorine atoms attached to adjacent carbon atoms (positions 1 and 2). The compound is primarily used in research and industrial applications as an intermediate in organic synthesis or a solvent for nonpolar substances.
Properties
CAS No. |
56375-96-3 |
|---|---|
Molecular Formula |
C9H18Cl2 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
1,2-dichlorononane |
InChI |
InChI=1S/C9H18Cl2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-8H2,1H3 |
InChI Key |
SAWALGNBNOPQEB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCl)Cl |
Canonical SMILES |
CCCCCCCC(CCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1-Dichlorononane
- Molecular Structure: Unlike the vicinal (1,2) chlorine arrangement, 1,1-dichlorononane has geminal (1,1) chlorines on the same carbon.
- Synthesis: 1,1-Dichlorononane is synthesized via radical deboronative chlorination, yielding a 73% efficiency as a colorless oil .
- Reactivity: The geminal configuration reduces steric hindrance but may limit elimination reactions compared to 1,2-dichlorononane.
- Physical Properties : Both isomers share the same molecular weight (197.15 g/mol) but differ in boiling points due to structural asymmetry.
1,2-Dichloropropane (Propylene Dichloride)
- Molecular Formula : C₃H₆Cl₂ (smaller carbon chain).
- Boiling Point: 96°C (significantly lower than this compound due to shorter chain length) .
- Applications : Widely used as a solvent, degreaser, and precursor for perchloroethylene.
1,2-Dichloroethane (Ethylene Dichloride)
- Molecular Formula : C₂H₄Cl₂ .
- Boiling Point: 83.5°C, making it highly volatile compared to this compound .
- Industrial Use : Key precursor for PVC production and historically used as a leaded gasoline additive .
- Health Risks: Linked to CNS depression, liver/kidney damage, and carcinogenicity in high-dose animal models .
Physicochemical and Environmental Properties
Table 1: Comparative Data for Dichlorinated Alkanes
| Compound | CAS RN | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|---|
| This compound | 56375-96-3 | C₉H₁₈Cl₂ | 242.89 (est.) | 1.0136 (est.) | Organic synthesis, solvents |
| 1,1-Dichlorononane | N/A | C₉H₁₈Cl₂ | ~235 (est.) | 1.01 (est.) | Research intermediates |
| 1,2-Dichloropropane | 78-87-5 | C₃H₆Cl₂ | 96 | 1.156 | Degreasing, chemical synthesis |
| 1,2-Dichloroethane | 107-06-2 | C₂H₄Cl₂ | 83.5 | 1.235 | PVC production, solvents |
Key Findings:
Chain Length Impact: Longer carbon chains (e.g., nonane derivatives) exhibit higher boiling points and lower volatility compared to shorter analogs (ethane, propane) due to increased van der Waals interactions .
Chlorine Position : Vicinal dichlorides (1,2) are more reactive in elimination reactions (e.g., dehydrohalogenation) than geminal (1,1) isomers .
Environmental Persistence: Shorter-chain dichlorinated compounds (e.g., 1,2-dichloroethane) degrade faster in microbial systems (e.g., Dehalogenimonas spp.) compared to longer-chain derivatives like this compound, which may persist due to hydrophobicity .
Toxicological and Regulatory Considerations
- 1,2-Dichloroethane: Designated a probable human carcinogen by the EPA, with evidence of mammary and lung tumors in rodents .
- Regulatory Status : 1,2-Dichloropropane is under evaluation as a high-priority substance by the EPA due to widespread environmental contamination .
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